2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride
Description
2-Chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine hydrochloride (CAS: 3590-07-6) is a nitrogen mustard derivative classified as a bifunctional alkylating agent. Its molecular formula is C₆H₁₄Cl₃N, with a molecular weight of 206.54 g/mol . Structurally, it features two β-chloroethyl groups attached to a central ethylamine backbone, with a 3-chlorobenzyl substituent. This compound is a hydrochloride salt, enhancing its water solubility and stability .
Nitrogen mustards like this compound are historically significant as chemical warfare agents (vesicants) due to their ability to alkylate DNA, leading to cross-linking and cytotoxicity. However, derivatives have also been explored for pharmaceutical applications, such as anticancer agents .
Properties
Molecular Formula |
C11H16Cl3N |
|---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10;/h3-5,8H,2,6-7,9H2,1H3;1H |
InChI Key |
FHBBSBIIFABZMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)CC1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloroethylamine Hydrochloride (Key Intermediate)
A patented method describes the preparation of 2-chloroethylamine hydrochloride via the following steps:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Ethanolamine is added to a reaction vessel and stirred. Hydrogen chloride gas is introduced at room temperature until the pH reaches 2-3. | HCl gas flow: 300-500 mL/min; Time: 45-75 min | Absorption solution used to trap excess HCl (0.1-2M NaOH) |
| 2 | Organic acid (propionic, butyric, glutaric, or adipic acid) is added. The mixture is heated to 120-160 °C with continued HCl gas introduction. Water formed is distilled off simultaneously. | Temperature: 120-160 °C; Reaction time: 2-5 hours; HCl flow: 300-500 mL/min | Organic acid to ethanolamine mass ratio: 0.05-0.15:1 |
| 3 | After reaction completion, heating and HCl introduction are stopped. The mixture is cooled, absolute ethanol is added, stirred, filtered, and vacuum dried at 50-60 °C. | Drying time: 5 hours | Final product: 2-chloroethylamine hydrochloride with yields up to 92.2% and purity >99% |
| Example | Organic Acid | Temp (°C) | HCl Flow (mL/min) | Reaction Time (h) | Yield (%) | Purity (GC %) |
|---|---|---|---|---|---|---|
| 1 | Adipic acid | 120 | 500 | 4 | 92.2 | 99.3 |
| 2 | Adipic acid | 160 | 500 | 2 | 89.0 | 99.5 |
| 3 | Adipic acid | 160 | 300 | 5 | 90.5 | 99.2 |
| 4 | Glutaric acid | 140 | 500 | 3.5 | 89.7 | 99.2 |
| 5 | Propionic acid | 130 | 400 | 4.5 | 90.5 | 99.0 |
| 6 | Butyric acid | 130 | 400 | 4.5 | 89.7 | 99.1 |
This method ensures high purity and yield of the 2-chloroethylamine hydrochloride intermediate, which is crucial for subsequent functionalization.
Functionalization to 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine Hydrochloride
The target compound requires further alkylation and substitution steps:
- Step 1: Nucleophilic substitution of 2-chloroethylamine hydrochloride with 3-chlorobenzyl chloride or a related electrophile to introduce the 3-chlorophenylmethyl group on the nitrogen.
- Step 2: Alkylation of the secondary amine with ethyl halide (e.g., ethyl bromide) to form the tertiary amine.
- Step 3: Conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
These steps are typically carried out under controlled temperature and solvent conditions (e.g., in anhydrous solvents like acetonitrile or ethanol) to maximize selectivity and yield.
Analytical and Purity Considerations
- Gas Chromatography (GC): Used to confirm purity (>99%) of intermediates and final product.
- Chromatographic Conditions: SE-54 column, hydrogen flame ionization detector, column temperature 50 °C, detector temperature 250 °C, carrier gas nitrogen at 30 mL/min.
- Drying Conditions: Vacuum drying at 50-60 °C for 5 hours to remove residual solvents and moisture.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Ethanolamine amount | ~61 g (1 mol) | Starting material for intermediate |
| HCl gas flow rate | 300-500 mL/min | Controlled for pH and reaction progress |
| pH during HCl introduction | 2-3 | Ensures proper protonation |
| Organic acid type | Propionic, butyric, glutaric, adipic | Influences reaction kinetics |
| Organic acid to ethanolamine ratio | 0.05-0.15:1 (mass) | Optimized for yield |
| Reaction temperature | 120-160 °C | For chlorination and water removal |
| Reaction time | 2-5 hours | Depends on acid and temperature |
| Ethanol addition | 0.5-1:1 (mass ratio to ethanolamine) | For precipitation and purification |
| Drying temperature | 50-60 °C | Vacuum drying to avoid decomposition |
Research Findings and Optimization Notes
- The use of different organic acids affects reaction time and yield, with adipic acid providing the highest yield in tested examples.
- Controlling the pH during HCl introduction is critical to avoid side reactions and ensure complete conversion.
- Simultaneous distillation of water during reaction prevents hydrolysis and drives the reaction forward.
- Vacuum drying at moderate temperatures preserves product integrity and purity.
- Subsequent alkylation steps to introduce the 3-chlorophenylmethyl and ethyl groups require anhydrous conditions and careful stoichiometric control to avoid over-alkylation or side products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen atoms, while reduction may produce a compound with a lower oxidation state.
Scientific Research Applications
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine hydrochloride and analogous compounds:
Detailed Structural and Functional Analysis
Reactivity and Alkylating Potential
- HN1 Hydrochloride : The two β-chloroethyl groups enable rapid cyclization to form aziridinium ions, which alkylate nucleophilic sites (e.g., DNA guanine N7). The 3-chlorobenzyl group enhances lipophilicity, facilitating membrane penetration .
- HN2 (Mechlorethamine) : The methyl group reduces steric hindrance compared to HN1’s benzyl group, leading to faster hydrolysis and higher toxicity. This makes HN2 more potent in clinical oncology .
- HN3 Analogs : With only one β-chloroethyl group, these compounds exhibit slower alkylation kinetics, reducing cytotoxicity but improving stability for synthetic applications .
Solubility and Stability
- HN1 Hydrochloride : High water solubility due to the hydrochloride salt. Stability decreases in alkaline conditions, promoting aziridinium formation .
- [2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride: The phenoxy group introduces aromaticity, reducing water solubility compared to HN1 but enhancing binding to hydrophobic targets like neurotransmitter transporters .
Biological Activity
2-Chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride is a compound categorized under nitrogen mustards, which are known for their potent biological activities, particularly in the field of oncology and as chemical warfare agents. This article explores the biological activity of this compound, focusing on its mechanisms, toxicity, and potential therapeutic applications.
- Chemical Name: this compound
- CAS Number: 538-07-8
- Molecular Formula: C10H13Cl2N·HCl
- Molecular Weight: 236.08 g/mol
Nitrogen mustards, including 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine, act primarily as alkylating agents. They exert their effects by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial in both their therapeutic use in cancer treatment and their role as toxic agents.
Alkylation Process
- Formation of Reactive Species: The compound undergoes hydrolysis to form a highly reactive aziridinium ion.
- DNA Interaction: The aziridinium ion reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.
- Cross-Linking: This reaction can lead to interstrand cross-links, preventing DNA separation during replication.
Biological Activity and Toxicity
The biological activity of this compound is characterized by its cytotoxic effects, which have been extensively studied in various models.
Cytotoxic Effects
Research indicates that nitrogen mustards can induce significant cytotoxicity in cancer cells. For example:
- Case Study 1: In vitro studies demonstrated that 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic potential.
- Case Study 2: Animal studies have shown that administration leads to weight loss and histopathological changes in organs such as the liver and spleen, consistent with systemic toxicity observed in nitrogen mustard exposure .
Toxicological Profile
The compound is classified as highly toxic, with potential effects including:
- Dermal Irritation: Can cause severe skin burns upon contact.
- Systemic Toxicity: Exposure can lead to hematological toxicity, including leukopenia and thrombocytopenia.
- Carcinogenic Potential: As an alkylating agent, it poses risks for secondary malignancies due to DNA damage.
| Toxicological Effect | Description |
|---|---|
| Skin Irritation | Severe burns upon contact |
| Hematological Toxicity | Decreased white blood cell count |
| Carcinogenic Risk | Potential for secondary cancers |
Therapeutic Applications
Despite its toxicity, the alkylating properties of nitrogen mustards make them valuable in chemotherapy regimens for various cancers. The following therapeutic applications have been noted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
